Methyl 2-amino-5-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoate

Description

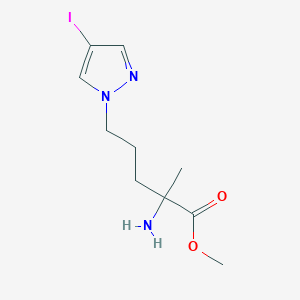

Methyl 2-amino-5-(4-iodo-1H-pyrazol-1-yl)-2-methylpentanoate is a synthetic organic compound featuring a pyrazole ring substituted with an iodine atom at the 4-position, linked to a branched pentanoate ester backbone. Its molecular formula is C₁₁H₁₈IN₃O₂, with a calculated molecular weight of 351.3 g/mol (based on atomic composition).

The ester functional group enhances lipophilicity compared to carboxylic acid or amide analogs.

Properties

Molecular Formula |

C10H16IN3O2 |

|---|---|

Molecular Weight |

337.16 g/mol |

IUPAC Name |

methyl 2-amino-5-(4-iodopyrazol-1-yl)-2-methylpentanoate |

InChI |

InChI=1S/C10H16IN3O2/c1-10(12,9(15)16-2)4-3-5-14-7-8(11)6-13-14/h6-7H,3-5,12H2,1-2H3 |

InChI Key |

UHPCRCVDAVSSRM-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCN1C=C(C=N1)I)(C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent.

Amino Acid Derivative Formation: The iodinated pyrazole is reacted with an appropriate amino acid derivative to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

Methyl 2-amino-5-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoate involves its interaction with specific molecular targets. The iodine-substituted pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of Methyl 2-amino-5-(4-iodo-1H-pyrazol-1-yl)-2-methylpentanoate, it is compared with three analogs:

Methyl 2-amino-2-methyl-4-(4-methyl-1H-pyrazol-1-yl)pentanoate (CAS 1339214-55-9)

Methyl 2-amino-2-methyl-4-(2-methyl-1H-imidazol-1-yl)pentanoate (CAS 1344117-22-1)

2-Amino-5-(4-iodo-1H-pyrazol-1-yl)-2-methylpentanamide (CAS 1341174-49-9)

Structural and Physicochemical Properties

*Assumed purity based on analogs; explicit data unavailable.

Key Observations:

Substituent Effects: The iodo substituent in the target compound increases molecular weight by ~126 g/mol compared to the methyl-substituted pyrazole analog . However, it likely reduces solubility in polar solvents due to increased hydrophobicity. The methyl substituent in the analog (CAS 1339214-55-9) offers better solubility in organic solvents and may improve metabolic stability compared to iodine.

Heterocycle Variations: Replacing pyrazole with imidazole (CAS 1344117-22-1) alters the heteroatom arrangement (N–N in pyrazole vs. N–C–N in imidazole).

Functional Group Modifications :

- The pentanamide analog (CAS 1341174-49-9) replaces the ester with an amide group, increasing polarity and hydrogen-bonding capacity. This modification could improve aqueous solubility but reduce cell membrane permeability compared to the ester .

Biological Activity

Methyl 2-amino-5-(4-iodo-1H-pyrazol-1-yl)-2-methylpentanoate (CAS No. 1341642-19-0) is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, synthesizing findings from various studies and databases.

Chemical Structure and Properties

The chemical formula for this compound is . The structure includes a pyrazole ring substituted with an iodine atom, which is known to influence the biological activity of compounds.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of pyrazole derivatives. This compound has shown promising results in inhibiting the growth of various bacterial strains. For instance, compounds containing similar pyrazole structures were tested against Gram-positive and Gram-negative bacteria, with varying degrees of success in inhibiting bacterial proliferation .

Anticancer Potential

Research indicates that pyrazole derivatives can exhibit anticancer properties. The presence of the iodine atom in the structure may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation. In vitro studies have demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cells, suggesting a potential mechanism for their anticancer activity .

Anti-inflammatory Effects

Pyrazole compounds are also being investigated for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions characterized by chronic inflammation. Some studies have highlighted that similar compounds can inhibit pro-inflammatory cytokines, thus reducing inflammation .

Study 1: Antimicrobial Screening

In a study examining various pyrazole derivatives, this compound was included in a panel of compounds tested against Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL, indicating its potential as an antimicrobial agent .

Study 2: Anticancer Activity

In another research effort focusing on the anticancer properties of pyrazole derivatives, this compound was evaluated for cytotoxicity against human cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, with IC50 values around 25 µM, suggesting that this compound could be a candidate for further development in cancer therapeutics .

Data Table: Biological Activities

Q & A

Q. What are the key steps and reagents for synthesizing Methyl 2-amino-5-(4-iodo-1H-pyrazol-1-yl)-2-methylpentanoate?

The synthesis typically involves sequential functionalization of the pyrazole and amino ester moieties. A common approach includes:

- Step 1 : Coupling a 4-iodo-1H-pyrazole derivative with a halogenated pentanoate intermediate via nucleophilic substitution or transition-metal catalysis.

- Step 2 : Protecting the amino group (e.g., using Boc or Fmoc groups) during esterification to prevent side reactions.

- Step 3 : Deprotection under mild acidic conditions (e.g., TFA for Boc groups) to yield the final compound. Reagents such as 2-methylpentanoate precursors, iodopyrazole derivatives, and coupling agents like EDC/HOBt are frequently employed. NMR spectroscopy (e.g., H, C) is critical for tracking reaction progress and purity assessment .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- NMR Spectroscopy : H and C NMR are used to confirm the presence of the methyl ester (δ ~3.6–3.7 ppm), amino group (δ ~1.5–2.5 ppm), and iodopyrazole ring (aromatic protons at δ ~7.0–8.0 ppm).

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and dihedral angles between the pyrazole and pentanoate moieties. SHELXL is commonly used for refinement, with hydrogen bonding and torsional angles analyzed to validate packing stability .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns, particularly for the iodine substituent .

Q. What crystallization conditions are optimal for this compound?

Recrystallization from polar aprotic solvents (e.g., ethanol or acetonitrile) at low temperatures (~4°C) is effective. Slow evaporation techniques in mixed solvents (e.g., ethanol/water) enhance crystal quality. Monitoring via differential scanning calorimetry (DSC) helps identify melting points and phase transitions .

Advanced Research Questions

Q. How can computational modeling complement experimental structural data?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict optimized geometries, vibrational frequencies, and electronic properties. Comparing computed dihedral angles (e.g., pyrazole-pentanoate orientation) with X-ray data validates conformational stability. Molecular docking studies assess potential binding interactions with biological targets, such as enzymes or receptors .

Q. What strategies guide structure-activity relationship (SAR) studies for analogs of this compound?

- Substituent Variation : Replace the 4-iodo group on the pyrazole with bromo, chloro, or trifluoromethyl groups to evaluate halogen-dependent bioactivity.

- Amino Acid Modifications : Substitute the methyl ester with ethyl or tert-butyl esters to study steric effects on solubility and metabolic stability.

- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) or cellular models (e.g., anti-inflammatory or anticancer activity). IC values and selectivity indices are quantified using dose-response curves .

Q. How are crystallographic data contradictions (e.g., twinning, disorder) resolved during refinement?

- Twinning : SHELXL’s TWIN command handles twinned data by refining twin fractions and applying HKLF 5 format for integration.

- Disordered Groups : PART instructions partition disordered atoms, with occupancy factors adjusted iteratively. Restraints (e.g., SIMU, DELU) maintain reasonable thermal motion parameters.

- Validation Tools : checkCIF/PLATON identifies symmetry mismatches and hydrogen-bonding outliers .

Q. What pharmacological assays are suitable for evaluating this compound’s bioactivity?

- In Vitro : High-throughput screening (HTS) in kinase panels or GPCR assays. Use fluorescence polarization (FP) or surface plasmon resonance (SPR) for binding affinity measurements.

- In Vivo : Pharmacokinetic studies in rodent models assess bioavailability, half-life, and metabolite profiling via LC-MS/MS.

- Toxicity : Cytotoxicity assays (e.g., MTT or Annexin V staining) in primary cells or organoids determine therapeutic indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.